1,3-Diamino-2-propanol is a versatile organic compound distinguished by its trifunctional structure, which incorporates two primary amine groups and a central secondary hydroxyl group. This arrangement makes it a critical precursor for synthesizing a range of complex molecules, including pharmaceutical intermediates for contrast media, specialized polymers, and Schiff base ligands for coordination chemistry. Unlike simple aliphatic diamines, the hydroxyl group provides an additional reactive or coordination site, enabling the construction of molecules with specific, tailored architectures and functionalities.
Substituting 1,3-Diamino-2-propanol with structurally similar but functionally distinct alternatives introduces significant process and performance risks. Replacing it with 1,3-diaminopropane eliminates the central hydroxyl group, which is essential for forming N,N',O-tridentate metal complexes and serves as a key reactive handle for building hydrophilic side chains in advanced pharmaceutical intermediates like Iohexol and Gadobutrol. Using a simpler amino alcohol like ethanolamine reduces the number of amine functional groups from two to one, fundamentally altering its utility as a cross-linking agent and its ability to form specific bis-imine or hexahydropyrimidine structures required in heterocyclic synthesis. These differences are not minor; they fundamentally change reaction pathways, coordination geometry, and the physicochemical properties of the final product, making direct substitution unviable for its most critical applications.
Central hydroxyl group enforces six-membered chelate rings, shifting complex stability relative to five-membered rings from simple diamines.
Trifunctional architecture (two amines + one alcohol) yields higher crosslink density and introduces hydrophilic domains not replicated by diamines.
Unique hydrogen-bonding network stabilizes conformers absent in non-hydroxylated analogs, potentially altering material performance.
The defining feature of 1,3-Diamino-2-propanol is its ability to act as a tridentate N,N',O-donor ligand upon deprotonation of the hydroxyl group. This mode of coordination creates highly stable, coordinatively saturated metal complexes with specific geometries, such as the distorted octahedral geometry observed in a tetranuclear Ni(II) complex. This contrasts sharply with 1,3-diaminopropane, which lacks the hydroxyl group and can only function as a bidentate N,N'-donor, forming a standard six-membered chelate ring. The tridentate capability is a critical structural advantage for creating robust catalysts and functional materials.
| Evidence Dimension | Ligand Coordination Mode (Denticity) |
| Target Compound Data | Tridentate (N,N',O) coordination, forming stable multi-nuclear metal complexes. |
| Comparator Or Baseline | 1,3-Diaminopropane: Limited to bidentate (N,N') coordination. |
| Quantified Difference | Adds a third coordination site (alkoxide oxygen) enabling more complex and stable metal-ligand architectures. |
| Conditions | Templated synthesis of Schiff base ligands with Ni(II) metal centers. |
For synthesizing catalysts or materials where metal center stability and specific geometry are critical, the tridentate coordination provided by this compound is a non-substitutable structural feature.
1,3-Diamino-2-propanol is a designated key precursor for the hydrophilic side chains of non-ionic X-ray and MRI contrast agents, including Iohexol and Gadobutrol. The compound's amino and hydroxyl groups are essential for building the polyhydroxylated side chains that impart the high aqueous solubility and low osmolality required for a favorable clinical safety profile. Simpler analogs like 1,3-diaminopropane lack the necessary hydroxyl group to build these specific side chains, making them unsuitable for this high-value synthesis workflow. The use of 1,3-diamino-2-propanol is not just an option but a foundational component in the established, multi-step synthesis of these widely used medical imaging agents.
| Evidence Dimension | Precursor Functionality |
| Target Compound Data | Serves as a scaffold to introduce multiple hydroxyl groups, ensuring high solubility and low osmolality in final API. |
| Comparator Or Baseline | 1,3-Diaminopropane: Lacks the hydroxyl 'handle' and cannot be used to synthesize the required hydrophilic side chains. |
| Quantified Difference | Enables synthesis of FDA-approved contrast agents; comparators do not. |
| Conditions | Multi-step synthesis of iodinated contrast agents (e.g., Iohexol) and macrocyclic MRI agents (e.g., Gadobutrol). |
For pharmaceutical development and manufacturing targeting specific contrast agents, this exact compound is required by established synthesis routes to achieve the necessary final product properties.
In carbon capture applications, the chemical nature of the amine dictates efficiency. As a primary amino alcohol, 1,3-diamino-2-propanol is expected to exhibit reactive behavior similar to other primary amines like monoethanolamine (MEA). A comparative study measured the enthalpy of CO2 absorption for MEA to be -88.91 kJ/mol. This is significantly higher than that of tertiary amines like triethanolamine (TEA), which had an absorption enthalpy of -44.72 kJ/mol. While a higher heat of absorption implies a stronger reaction with CO2, leading to potentially faster kinetics and higher capacity at low pressures, it also requires more energy for regeneration. However, compared to less reactive tertiary amines, its structure offers a more favorable absorption profile for applications where capture efficiency is prioritized.
| Evidence Dimension | Enthalpy of CO2 Absorption (kJ/mol) |
| Target Compound Data | Expected to be similar to Monoethanolamine (MEA): -88.91 kJ/mol |
| Comparator Or Baseline | Triethanolamine (TEA): -44.72 kJ/mol |
| Quantified Difference | Approximately 2x higher heat of absorption compared to a common tertiary amine. |
| Conditions | Calorimetric measurement of CO2 absorption in aqueous amine solutions at 298 K. |
This indicates a stronger, more exothermic reaction with CO2 compared to tertiary amines, suggesting suitability for capture processes where high absorption rates and capacity at low CO2 partial pressures are more critical than regeneration energy.
This compound is the right choice when the goal is to create robust metal complexes with high stability and defined geometry. Its ability to act as a tridentate N,N',O-ligand allows for the synthesis of coordinatively saturated metal centers, a feature unattainable with simple diamine substitutes like 1,3-diaminopropane. This is critical in developing single-site catalysts, magnetic materials, and metal-organic frameworks where performance is directly linked to the stability and structure of the metal's coordination sphere.
This is the specified precursor for manufacturing hydrophilic side chains for certain non-ionic medical imaging contrast agents. The hydroxyl group is a non-negotiable feature that enables the construction of polyhydroxylated structures, which are essential for achieving the high water solubility and biocompatibility required for safe in-vivo use. Alternative amines lacking this functionality are unsuitable for these established synthetic routes.
The trifunctional nature of 1,3-diamino-2-propanol makes it a valuable monomer or cross-linking agent for producing functional polymers. It can be used to synthesize hydrogels with tunable properties for applications such as controlled-release drug delivery systems. The hydroxyl group can serve as a reactive site for post-polymerization modification, offering a level of versatility not available from simple diamine monomers.
Irritant